molecular formula C11H20O2 B1599871 Methyl (E)-4-decenoate CAS No. 93979-14-7

Methyl (E)-4-decenoate

Cat. No.: B1599871
CAS No.: 93979-14-7
M. Wt: 184.27 g/mol
InChI Key: CRHITZQXHNFRAZ-BQYQJAHWSA-N
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Description

Foundational Significance within Unsaturated Fatty Acid Methyl Esters Research

Unsaturated fatty acid methyl esters (FAMEs) are a crucial class of compounds in biochemical and industrial research. They are primary components of biodiesel and are extensively studied for their fuel properties. osti.govacs.org Research in this area often compares the combustion characteristics of saturated and unsaturated FAMEs to understand how the presence and position of double bonds influence energy release and emission profiles. researchgate.netosti.gov

Methyl (E)-4-decenoate, as an unsaturated FAME, serves as a valuable model compound in these studies. Its defined structure allows researchers to investigate the specific impacts of a double bond at the ω-6 position on metabolic pathways and lipid profiles. For instance, studies have explored the metabolism of Methyl 4-decenoate in comparison to other unsaturated fatty acids to understand their roles as biosynthetic precursors for longer-chain polyunsaturated fatty acids like linoleate. nih.gov

Isomeric Considerations and Their Impact on Research (E vs. Z Stereoisomerism and Enantiomers)

The geometry of the double bond in unsaturated compounds like 4-decenoates has a profound effect on their physical and biological properties. The two primary stereoisomers are the (E)-isomer (trans) and the (Z)-isomer (cis). studymind.co.uksenecalearning.com In the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. studymind.co.uksenecalearning.com This difference in spatial arrangement leads to distinct molecular shapes, which in turn affects how these molecules interact with biological receptors, such as those in insects.

The significance of this isomerism is particularly evident in the field of chemical ecology. For example, while this compound itself is a subject of study, related compounds like 7-methyloctyl (Z)-4-decenoate have been identified as potent sex pheromones for certain insect species. researchgate.netdiva-portal.orgroyalholloway.ac.uk The biological activity is often highly specific to one isomer.

Furthermore, while the focus is often on E/Z isomerism, the potential for enantiomers (non-superimposable mirror images) exists if a chiral center is present in the molecule. Although less commonly discussed for this compound itself, the separation and study of enantiomers are crucial in pheromone research when the ester portion or the fatty acid chain contains a chiral center. lookchem.com

Overview of Key Academic Research Domains Pertaining to this compound

The study of this compound and its isomers extends across several key research domains:

Pheromone Chemistry and Chemical Ecology: A primary area of research involves the role of decenoate esters as insect pheromones or kairomones. For example, various esters of (Z)-4-decenoic acid are known attractants for click beetles. researchgate.netoup.com Research in this field involves the identification, synthesis, and field testing of these compounds to develop monitoring and pest management tools.

Organic Synthesis: The synthesis of specific isomers of 4-decenoates is a significant challenge and a focus of organic chemistry research. nih.gov Developing stereoselective synthetic routes to obtain pure (E) or (Z) isomers is crucial for studying their distinct biological activities.

Analytical Chemistry: The identification and quantification of this compound and its isomers in complex natural mixtures, such as food products or insect gland extracts, rely on advanced analytical techniques. tandfonline.com Gas chromatography-mass spectrometry (GC-MS) is a key tool for separating and identifying these closely related compounds. tandfonline.com

Biochemistry and Metabolism: Research has investigated the metabolic fate of 4-decenoic acid and its esters to understand how they are processed in biological systems and whether they can be converted into other essential fatty acids. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C11H20O2
Molecular Weight 184.28 g/mol ontosight.ainih.gov
Boiling Point 216.00 to 218.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point 156.00 °F (68.89 °C) thegoodscentscompany.com
Vapor Pressure 0.138000 mmHg @ 25.00 °C (estimated) thegoodscentscompany.com
logP (o/w) 4.102 (estimated) thegoodscentscompany.com
Solubility Soluble in alcohol; Insoluble in water (16.97 mg/L @ 25 °C estimated) thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-dec-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHITZQXHNFRAZ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93979-14-7
Record name Methyl 4-decenoate, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093979147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 4-DECENOATE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T880IM6I12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Ecological Distribution of Methyl E 4 Decenoate

Identification and Characterization in Plant-Derived Matrices

Methyl (E)-4-decenoate has been identified as a volatile compound in certain plant species.

Hops (Humulus lupulus): Research on South African hop varieties has shown the presence of this compound (referred to as methyl (4Z)-decenoate in the study) in the essential oils steam distilled from fresh plant material. nih.gov In a study of eight hop varieties, this compound was one of the two most abundant esters, alongside 2-methylbutyl isobutyrate. nih.gov The 'African Queen' hop variety, in particular, contained methyl (4Z) decanoate (B1226879) as a major compound. nih.gov It has also been noted as a volatile in hops in other research. researchgate.net

Noni Fruit (Morinda citrifolia L.): Analysis of the volatile compounds in noni fruit juice has identified the presence of Methyl 4-decenoate. jfda-online.com This compound was detected through steam distillation-extraction and solid-phase microextraction techniques. jfda-online.com

Presence in Animal Secretions and Tissues

The compound and its derivatives have been noted in the chemical communication of certain insects.

Click Beetles (Coleoptera: Elateridae): While not this compound itself, a related compound, 5-methylhexyl (Z)-4-decenoate, has been identified as a potent sex attractant for the male click beetle Elater abruptus. oup.comusda.gov This attractant is an analog of the sex pheromone of the European click beetle, Elater ferrugineus, which is 7-methyloctyl (Z)-4-decenoate. researchgate.netresearchgate.net This suggests a role for derivatives of 4-decenoic acid in the chemical ecology of this insect family.

Emergence in Food Systems and Processed Products (e.g., heated butter)

This compound has been identified as a minor component in heated butter.

Heated Butter: When butter is heated to high temperatures (e.g., 170°C), novel decenoic acids, including (E)-4-decenoic acid, are formed. tandfonline.comnih.gov Subsequent analysis of the methyl esters of these fatty acid fractions revealed the presence of this compound. tandfonline.com In one study, the relative gas chromatography peak area of this compound in heated butter was 0.023%. tandfonline.com The formation of these decenoic acids is thought to occur from the heat-induced transformation of δ-decalactone. tandfonline.comnih.gov

Ecological Contexts of Natural Occurrence

The presence of this compound and its derivatives in different natural systems points to its involvement in various ecological interactions.

Plant-Insect Interactions: The identification of this compound in hop volatiles suggests a potential role in plant-herbivore or plant-pollinator interactions, although specific functions have not been detailed. researchgate.net

Insect Chemical Communication: The strong attraction of male click beetles to analogs of this compound highlights the importance of this chemical structure in insect reproduction and pheromone signaling. oup.comusda.govresearchgate.net

Below is a data table summarizing the research findings on the occurrence of this compound and its related compounds.

Source Compound Identified Context/Significance Reference(s)
Hops (Humulus lupulus)Methyl (4Z)-decenoateVolatile component of essential oil; one of the most abundant esters in some varieties. nih.gov, researchgate.net
Noni Fruit (Morinda citrifolia L.)Methyl 4-decenoateVolatile compound in fruit juice. jfda-online.com
Click Beetle (Elater abruptus)5-methylhexyl (Z)-4-decenoate (analog)Sex attractant for males. oup.com, usda.gov
Click Beetle (Elater ferrugineus)7-methyloctyl (Z)-4-decenoate (analog)Sex pheromone. researchgate.net, researchgate.net
Heated ButterThis compoundFormed during heating; a minor component of the fatty acid fraction. tandfonline.com, nih.gov, lookchem.com

Biosynthesis and Metabolic Pathways of Methyl E 4 Decenoate

Enzymatic Pathways for the Formation of Unsaturated Methyl Esters

The formation of unsaturated methyl esters like Methyl (E)-4-decenoate is a multi-step process that begins with the fundamental pathways of fatty acid synthesis. In general, fatty acid biosynthesis provides the saturated acyl-CoA precursors, which are then modified by desaturases and subsequently esterified.

Fatty acid synthesis (FAS) is a well-conserved metabolic process that builds fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.orgmit.edu The resulting saturated fatty acyl-CoAs, such as decanoyl-CoA, can then undergo desaturation. Desaturase enzymes introduce double bonds at specific positions along the fatty acid chain. sci-hub.se The "(E)" or "trans" configuration of the double bond at the fourth carbon (Δ4) in this compound points to the action of a specific Δ4-desaturase.

Following desaturation, the resulting (E)-4-decenoic acid must be esterified with a methyl group to form this compound. This reaction is typically catalyzed by an alcohol acyltransferase (AAT) or a methyltransferase. mdpi.com These enzymes utilize S-adenosyl methionine (SAM) or methanol (B129727) as the methyl donor to esterify the carboxyl group of the fatty acid. mdpi.comdss.go.th

Chemo-enzymatic approaches have also been developed for the synthesis of unsaturated esters, highlighting the utility of enzymes like lipases in catalyzing such reactions, for instance, in the production of α,β-unsaturated esters through a combination of carboxylic acid reduction and a Wittig reaction. beilstein-journals.org While these are synthetic methods, they underscore the enzymatic potential for ester formation.

Precursor Incorporation and Elucidation of Biosynthetic Routes

Studies involving the feeding of potential precursors have been instrumental in elucidating the biosynthetic pathway of aroma volatiles, including this compound, in fruits. Research on pear fruits has shown that the application of fatty acid metabolic precursors can significantly increase the production of various esters. researchgate.net

In a study on 'Dangshansuli' and 'Nanguoli' pears, the supplementation with linoleic acid and linolenic acid led to a notable increase in the concentration of several volatile compounds. researchgate.net Specifically, the amount of this compound was observed to increase in 'Dangshansuli' pears when fed with linoleic acid and linolenic acid. researchgate.net This finding strongly suggests that C18 polyunsaturated fatty acids like linoleic and linolenic acid are precursors to C10 compounds like this compound. The conversion likely occurs through the lipoxygenase (LOX) pathway, which involves the oxidation of these fatty acids, followed by cleavage of the resulting hydroperoxides by hydroperoxide lyase (HPL) to form shorter-chain aldehydes and oxoacids. These can then be further metabolized (e.g., reduced, oxidized, and esterified) to produce a variety of volatile esters.

The table below summarizes the changes in this compound concentration in 'Dangshansuli' pear fruit after being fed with fatty acid precursors.

TreatmentThis compound Concentration (ng·g⁻¹ FW)
Control (CK)-
Linoleic Acid2.2 ± 0.3
Linolenic Acid1.8 ± 0.8
Data from a study on pear fruits. researchgate.net The control group did not show detectable levels of this compound.

Comparative Analysis of Fatty Acid Metabolism Relevant to Decenoate Production

The biosynthesis of decenoate derivatives is not unique to plants and can be found in other organisms, often as part of their secondary metabolism. The core pathways of fatty acid metabolism, including β-oxidation, serve as a common foundation. wikipedia.orgmit.edu

In some bacteria, such as Ralstonia eutropha, fatty acid degradation through the β-oxidation pathway is a source of acetyl-CoA, which can be channeled into the production of other compounds. mit.edu This pathway breaks down fatty acyl chains by removing two-carbon acetyl-CoA units in each cycle. mit.edu Intermediates of this pathway can be diverted for the synthesis of various products.

In insects, decenoate derivatives are often components of pheromones. For example, 7-methyloctyl (Z)-4-decenoate has been identified as a sex pheromone in the click beetle Elater ferrugineus. researchgate.net While the specific biosynthetic details in insects may differ, the underlying principles of fatty acid modification through desaturation and chain-shortening or elongation are likely conserved.

The metabolism of 4-decenoate has also been studied in mammals. In rats fed a fat-deficient diet, administered Methyl 4-decenoate was not found to be a biosynthetic precursor for longer-chain omega-6 fatty acids like linoleate, nor was it directly incorporated into liver lipids. nih.gov This indicates that in this context, it is treated as a short-chain fatty acid to be metabolized rather than a building block for more complex lipids. nih.gov

Genetic and Molecular Regulation of Decenoate Biosynthesis

The biosynthesis of fatty acid derivatives like this compound is under tight genetic and molecular control. This regulation occurs at multiple levels, from the expression of key biosynthetic genes to the modulation of enzyme activity. A gene regulatory network, which is a collection of molecular regulators that interact with each other and other substances in the cell, governs the expression levels of the necessary enzymes. wikipedia.org

In plants, the production of volatile esters is often developmentally regulated and linked to processes such as fruit ripening. frontiersin.org Master regulatory genes, such as the RIN-MADS box gene in tomatoes, control a cascade of downstream genes involved in ripening, including those for ethylene (B1197577) biosynthesis and the lipoxygenase pathway. frontiersin.org The lipoxygenase enzyme catalyzes the dioxygenation of polyunsaturated fatty acids, a key step in the formation of many aroma compounds derived from fatty acids. frontiersin.org

Alternative polyadenylation (APA) is another mechanism that can mediate the genetic regulation of gene expression, potentially influencing the levels of biosynthetic enzymes. elifesciences.org Genetic variants can affect mRNA expression levels by altering the usage of polyadenylation sites, thereby impacting the final protein output. elifesciences.org

Furthermore, the expression of the enzymes directly involved in the final steps of biosynthesis, such as desaturases and alcohol acyltransferases, is a critical control point. The genes encoding these enzymes are often transcriptionally regulated in response to developmental cues and environmental stimuli. In the context of fruit ripening, the expression of specific AAT genes is often upregulated, leading to the production of a complex bouquet of esters. researchgate.net

Chemical Synthesis and Derivatization Strategies for Methyl E 4 Decenoate

Total Synthesis Methodologies for Methyl (E)-4-decenoate

A notable total synthesis of (E)-4-decenoic acid, the direct precursor to this compound, utilizes the ester enolate Claisen rearrangement. This powerful nih.govnih.gov-sigmatropic rearrangement provides excellent stereochemical control of the double bond. researchgate.netcaltech.edu The synthesis commences with an appropriate allylic ester, which upon treatment with a strong base like lithium diisopropylamide (LDA), forms a specific enolate isomer. This intermediate then rearranges under mild conditions to furnish the γ,δ-unsaturated acid. caltech.edu

In a specific example, the rearrangement of an appropriate allylic ester affords (E)-4-decenoic acid with exceptional stereoselectivity, exceeding 99%. researchgate.netcaltech.edusci-hub.se The final step to obtain the target molecule is a standard esterification of the resulting carboxylic acid with methanol (B129727), typically under acidic conditions. This method is advantageous due to the mild reaction conditions and the high fidelity of establishing the desired (E)-geometry of the olefin. caltech.edu

Stereoselective and Enantioselective Approaches in Synthesis

Achieving specific stereochemistry is a critical aspect of modern organic synthesis. For a molecule like this compound, the primary stereochemical challenge lies in controlling the geometry of the carbon-carbon double bond to favor the (E)-isomer. For chiral analogs or derivatives, enantioselective strategies would be paramount.

Controlled Geometric Isomerization (E-Selectivity)

The generation of the (E)-isomer of the C4-C5 double bond is a key synthetic challenge. Several strategies can be employed to ensure high E-selectivity.

Claisen Rearrangement: As detailed in the total synthesis, the Ireland-Claisen rearrangement is a premier method for establishing the (E) double bond with high selectivity. The stereochemical outcome is dictated by the chair-like transition state of the rearrangement, where substituents preferentially occupy equatorial positions to minimize steric strain, leading directly to the (E)-alkene. caltech.eduorganic-chemistry.org

Wittig Reaction and its Variants: The Wittig reaction is a classical method for alkene synthesis. To favor the (E)-isomer, the Schlosser modification can be employed, or alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which typically shows high E-selectivity. For example, the reaction of an appropriate phosphonate (B1237965) ylide with an aldehyde can construct the C=C bond with the desired geometry. ias.ac.in

Julia Olefination: The Julia-Lythgoe and its modified versions, like the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of (E)-alkenes. nih.govsynarchive.comwikipedia.org This reaction involves the coupling of a phenyl sulfone with an aldehyde, followed by reductive elimination to form the trans-double bond with high fidelity. organic-chemistry.orgorganic-chemistry.org

A summary of reaction conditions for achieving E-selectivity is presented below.

Table 1: Methodologies for E-Selective Alkene Synthesis
Reaction Key Reagents Typical Selectivity Reference
Ireland-Claisen Rearrangement Allylic Ester, LDA, THF/HMPA >99% E caltech.edu
Horner-Wadsworth-Emmons Phosphonate Ylide, Base (e.g., NaH) High E-selectivity ias.ac.in

Chiral Auxiliary and Asymmetric Catalysis in Synthesis

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are crucial for the preparation of its potentially chiral derivatives or analogs. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. organic-chemistry.org For instance, a chiral auxiliary could be attached to the carboxylic acid moiety to direct a diastereoselective reaction on the double bond, such as an epoxidation or dihydroxylation, after which the auxiliary would be removed.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org Potential applications for synthesizing chiral analogs of this compound could include:

Asymmetric Hydrogenation: A chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could be used to reduce a precursor with an additional double bond in a stereoselective manner.

Asymmetric Epoxidation: A Sharpless asymmetric epoxidation could install a chiral epoxide at the C4-C5 double bond, which could then be opened to yield various chiral derivatives.

Synthesis of Structural Analogs and this compound Derivatives

The synthesis of structural analogs is important for studying structure-activity relationships, particularly for compounds with biological relevance like pheromones. Several analogs of decenoates have been synthesized.

One example is the synthesis of 5-methylhexyl (Z)-4-decenoate, an analog of a known click beetle pheromone. illinois.eduresearchgate.net The synthesis starts from (Z)-4-decenoic acid, which is then esterified with 5-methylhexanol using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as dimethylaminopyridine (DMAP). illinois.edu

Another example involves the synthesis of cyclic derivatives. Methyl 10-(6-ethyl-3-cyclohexenyl)-9-decenoate has been prepared via a Wittig reaction between the appropriate ylid derived from a methyl ω-bromoester and a cyclohexenal aldehyde, which itself is formed from a Diels-Alder reaction. researchgate.net

Further derivatization can be achieved by chemical modification of the double bond. For instance, epoxidation of the double bond in jojoba-like esters (which can be analogs of decenoates) followed by acid-catalyzed ring-opening creates branched derivatives with multiple hydroxyl and ester functionalities. acs.org

Application of Advanced Synthetic Transformations (e.g., Olefin Metathesis)

Modern synthetic chemistry offers powerful tools for the construction of molecules like this compound.

Olefin Metathesis: This catalytic reaction, which reorganizes carbon-carbon double bonds, has revolutionized the synthesis of alkenes. While many applications focus on the synthesis of the regioisomer methyl 9-decenoate via ethenolysis of methyl oleate, the technology is adaptable. semanticscholar.orgresearchgate.net A potential cross-metathesis reaction to form this compound could involve reacting 1-heptene (B165124) with methyl crotonate (methyl (E)-but-2-enoate) in the presence of a suitable ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The reaction would ideally lead to the desired product and a volatile alkene byproduct (propene), driving the reaction forward. The (E)-geometry of the starting methyl crotonate would be expected to be transferred to the product.

Table 2: Illustrative Cross-Metathesis for a Decenoate Isomer

Substrate 1 Substrate 2 Catalyst Product 1 Product 2 Reference

The Claisen rearrangement and Julia olefination, discussed previously for their stereoselectivity, are also considered advanced synthetic transformations that provide elegant and efficient routes to the target molecule or its precursors. caltech.edusynarchive.com

Analytical Methodologies for the Characterization and Quantification of Methyl E 4 Decenoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of Methyl (E)-4-decenoate. restek.com This technique leverages the volatility and thermal stability of FAMEs, allowing for their separation and identification with high accuracy. restek.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification.

In a typical GC analysis of FAMEs, a capillary column with a polar stationary phase, such as those with Carbowax-type (polyethylene glycol) or biscyanopropyl chemistries, is employed to achieve efficient separation of saturated and unsaturated esters, including geometric isomers. restek.com For instance, research on heated butter successfully identified this compound using GC and GC-MS, noting its retention time and relative peak area. tandfonline.com

The quantification of this compound is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard. This allows for the determination of its concentration in the original sample. restek.com

Table 1: Typical GC-MS Parameters for FAME Analysis

ParameterTypical Setting
Column Fused silica (B1680970) capillary column (e.g., Supelcowax-10, 30 m x 0.25 mm i.d., 0.25 µm film thickness) jfda-online.com
Injector Temperature 250-275°C jfda-online.comembrapa.br
Oven Temperature Program Initial temp 40-50°C, hold for several minutes, then ramp at 3-16°C/min to a final temp of 230-250°C, hold for several minutes jfda-online.comembrapa.brsigmaaldrich.com
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) embrapa.br
Ion Source Temperature 230-250°C jfda-online.comembrapa.br
Ionization Mode Electron Ionization (EI) at 70 eV embrapa.br
Mass Range 45-450 m/z embrapa.br

Optimization of Sample Preparation Techniques (e.g., Solid-Phase Microextraction (SPME))

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique often used for the extraction of volatile and semi-volatile compounds like this compound from various matrices prior to GC-MS analysis. jfda-online.comnih.gov The optimization of SPME parameters is critical for achieving accurate and reproducible quantification. sigmaaldrich.com

Key parameters to optimize include the choice of fiber coating, extraction mode (headspace or direct immersion), extraction time, and temperature. For FAMEs, a fiber coating such as Carboxen/Polydimethylsiloxane (PDMS) is often effective. jfda-online.com In the analysis of noni fruit volatiles, a 75 µm Carboxen/PDMS fiber was used in headspace mode at 50°C for 30 minutes to extract compounds including Methyl 4-decenoate. jfda-online.com The addition of salt (salting out) can also be employed to enhance the extraction efficiency of polar analytes from aqueous samples. jfda-online.com The desorption of the analytes from the SPME fiber is then carried out in the hot GC injector. jfda-online.com

Table 2: SPME Optimization Parameters

ParameterFactor to ConsiderExample
Fiber Coating Analyte polarity and volatility75 µm Carboxen/PDMS jfda-online.com
Extraction Mode Sample matrixHeadspace (HS) jfda-online.com
Extraction Temperature Analyte volatility and kinetics50°C jfda-online.com
Extraction Time Equilibration time30 minutes jfda-online.com
Sample Modification Enhance analyte transferAddition of NaCl jfda-online.com

Derivatization Techniques for Enhanced Volatility and Detection

While this compound is a fatty acid methyl ester and generally amenable to direct GC analysis, the parent fatty acid, (E)-4-decenoic acid, requires derivatization to its methyl ester to increase volatility and improve peak shape for GC analysis. restek.comsigmaaldrich.com This process, known as esterification, is a common step in the analysis of fatty acids. sigmaaldrich.com

Several reagents can be used for this purpose, with Boron trifluoride in methanol (B129727) (BF₃-methanol) being a widely used catalyst. restek.comnih.gov The reaction involves heating the fatty acid with the derivatizing agent to produce the corresponding FAME. sigmaaldrich.com Another common method involves acid-catalyzed esterification using reagents like hydrochloric acid in methanol. nih.gov It is crucial to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction. sigmaaldrich.com The derivatized sample, containing this compound, is then typically extracted into a nonpolar solvent like hexane (B92381) for injection into the GC. sigmaaldrich.com

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond chromatographic methods, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include a singlet for the methyl ester protons (OCH₃), signals for the vinylic protons of the double bond (CH=CH), and multiplets for the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the fatty acid chain. The coupling constants between the vinylic protons can confirm the (E) or trans configuration of the double bond.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals would be observed for the carbonyl carbon of the ester group, the two olefinic carbons of the double bond, the methyl carbon of the ester, the terminal methyl carbon of the alkyl chain, and the different methylene carbons along the chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~174
-OCH₃~51
C-4 (olefinic)~124
C-5 (olefinic)~131
C-2~34
C-3~28
C-6 to C-9 (methylene)~22-32
C-10 (terminal methyl)~14
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.net The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹. spectroscopyonline.com A key feature for confirming the (E)-configuration of the double bond is the presence of a C-H out-of-plane bending vibration (wag) for the trans-disubstituted alkene, which typically appears around 965 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also a valuable tool for analyzing FAMEs. researchgate.netnih.gov The C=C stretching vibration of the double bond gives a strong signal around 1640-1680 cm⁻¹. researchgate.net The C=O stretch is also observed between 1729 and 1748 cm⁻¹. researchgate.netnih.gov Raman spectroscopy can be used to determine the degree of unsaturation in fatty acid mixtures. nih.gov

Table 4: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O (Ester)Stretch~1740 researchgate.net1729-1748 researchgate.netnih.gov
C=C (Alkene)Stretch~16701640-1680 researchgate.net
=C-H (trans)Out-of-plane bend~965
C-H (Alkyl)Stretch2850-3000 spectroscopyonline.com
C-O (Ester)Stretch1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. msu.edu Isolated, non-conjugated double bonds, such as the one in this compound, have a π → π* transition that occurs in the far UV region, typically below 200 nm. msu.edu Therefore, while UV-Vis spectroscopy is crucial for analyzing conjugated systems, its application for the direct characterization of an isolated double bond in a molecule like this compound is limited as it does not absorb significantly in the standard UV-Vis range (200-800 nm). msu.edu The ester carbonyl group also has a weak n → π* transition around 205-215 nm. upi.edu

Chromatographic Resolution and Stereoisomer Differentiation

This compound possesses a double bond at the C4 position, giving rise to geometric isomers, (E) and (Z), and a chiral center at the same carbon, resulting in a pair of enantiomers for each geometric isomer. Therefore, a total of four stereoisomers exist. The differentiation of these stereoisomers is a complex analytical challenge that necessitates high-resolution chromatographic techniques.

The separation of enantiomers, however, requires the use of a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used in gas chromatography for the resolution of chiral compounds. gcms.czscribd.com These cyclic oligosaccharides have a chiral cavity into which one enantiomer of the analyte fits better than the other, leading to differential retention times. For the separation of this compound enantiomers, a GC column with a derivatized β-cyclodextrin stationary phase would be a suitable choice. gcms.czrsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, allowing for the chromatographic resolution of the enantiomers. rsc.org

High-performance liquid chromatography is another valuable technique, particularly for the separation of non-volatile or thermally labile compounds, and it also offers effective methods for chiral separations. For the differentiation of this compound stereoisomers, HPLC with a chiral stationary phase is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective in resolving a wide range of chiral compounds, including those with multiple stereogenic centers. mdpi.comchromatographyonline.com A normal-phase HPLC method using a column like Chiralpak IA, which is based on immobilized amylose, could potentially separate all four stereoisomers of methyl 4-decenoate. mdpi.com Alternatively, a reversed-phase HPLC method on a C18 column with a chiral mobile phase additive could also be explored. The principle of chiral separation in HPLC relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the stereoisomers and the chiral stationary phase. sigmaaldrich.com

The table below summarizes potential chromatographic conditions for the resolution of this compound stereoisomers.

Technique Column Type Stationary Phase Target Isomers Principle of Separation
Gas Chromatography (GC)Capillary ColumnPolar (e.g., CP-Sil 88)Geometric (E/Z)Differential polarity and boiling points
Gas Chromatography (GC)Chiral Capillary ColumnDerivatized β-cyclodextrinEnantiomersFormation of transient diastereomeric inclusion complexes
High-Performance Liquid Chromatography (HPLC)Chiral Stationary PhasePolysaccharide-based (e.g., amylose or cellulose)Enantiomers and DiastereomersDifferential interactions (hydrogen bonding, steric effects)

Quantitative Analytical Method Development and Validation

The development of a robust quantitative analytical method is essential for determining the concentration of this compound in various matrices. Gas chromatography with flame ionization detection (GC-FID) is a commonly used and reliable technique for the quantification of fatty acid methyl esters due to its high precision and wide linear range. sigmaaldrich.commdpi.com For enhanced selectivity and sensitivity, especially in complex matrices, gas chromatography coupled with mass spectrometry (GC-MS) is preferred. nih.govmdpi.com

A typical quantitative method involves the preparation of a calibration curve using standard solutions of this compound of known concentrations. An internal standard, a compound with similar chemical properties but not present in the sample, is often added to both the standards and the samples to improve the accuracy and precision of the quantification. jppres.com

The validation of the analytical method is a critical step to ensure its reliability and is performed according to established guidelines. jppres.com The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) close to 1.0 indicating good linearity. nih.govscioninstruments.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. sigmaaldrich.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govjppres.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the analytical method. nih.govchrom-china.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govchrom-china.com

The following table presents a hypothetical summary of validation parameters for a quantitative GC-MS method for this compound.

Validation Parameter Typical Acceptance Criteria Hypothetical Value for this compound Analysis
Linearity (R²)≥ 0.990.998
Accuracy (Recovery)80-120%95-105%
Precision (RSD)≤ 15%< 10%
Limit of Detection (LOD)Signal-to-noise ratio of 3:10.1 ng/mL
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:10.5 ng/mL

The development and validation of such analytical methodologies ensure the generation of accurate and reliable data for the characterization and quantification of this compound.

Biological Roles and Mechanisms of Action of Methyl E 4 Decenoate

Chemosensory Perception and Olfactory Responses

Chemosensory perception is the process by which organisms respond to chemical stimuli in their environments. For volatile compounds like Methyl (E)-4-decenoate, this is primarily mediated by the olfactory system, which involves the detection of odorant molecules by specialized receptors.

The initiation of an olfactory signal cascade begins with the binding of a volatile molecule (a ligand) to an olfactory receptor (OR), which is typically a G protein-coupled receptor (GPCR) located on the surface of olfactory receptor neurons nih.govrcsb.org. The specificity and strength of this ligand-receptor interaction determine the cellular response and, ultimately, the perception of a particular scent nih.govrcsb.org. The study of these interactions often involves techniques like computational modeling, in vitro receptor assays, and structural biology to understand how specific chemical features of a ligand relate to the binding pocket of its receptor nih.govnih.gov.

However, a review of the current scientific literature reveals a lack of specific receptor binding studies for this compound. Research has not yet identified the specific olfactory receptors that bind to this compound in any organism, nor have the precise molecular interactions that govern its detection been characterized.

To link the detection of a chemical to an organism's response, researchers employ electrophysiological and behavioral assays. Electrophysiological techniques, such as electroantennography (EAG), measure the electrical output of an insect's antenna in response to an odorant, providing direct evidence of detection frontiersin.orgresearchgate.net. Behavioral assays, conducted in settings like wind tunnels or olfactometers, observe an organism's movement toward or away from a chemical source, indicating attraction or repulsion nih.govresearchgate.netrockefeller.edu.

Despite the availability of these established methods, specific studies detailing the electrophysiological or behavioral responses of any target organism to this compound are not present in the available scientific literature. Consequently, there is no documented evidence of this compound eliciting a specific, measurable behavioral or neural response in insects or other animals.

Role as Components of Pheromonal Blends and Chemical Communication

Semiochemicals are signal-carrying molecules used for communication between organisms wikipedia.orgplantprotection.pl. A key class of semiochemicals is pheromones, which mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling wikipedia.orgnih.gov. These often consist of precise blends of multiple compounds, where each component can play a distinct role.

Many insect species rely on specific methyl esters as components of their pheromone systems. For example, methyl (E,E,Z)-2,4,6-decatrienoate is a known pheromone component for the brown marmorated stink bug, Halyomorpha halys nih.govresearchgate.net, and ethyl 4-methyloctanoate serves as an aggregation pheromone for rhinoceros beetles arkat-usa.org.

While this compound is classified as a semiochemical and a floral compound in databases like The Pherobase, there is currently no published research identifying it as a pheromone component for any specific species pherobase.com. Its potential role in chemical communication remains uncharacterized.

The behavioral activity of a pheromone blend is often not merely the sum of its parts. Synergistic effects occur when the combination of compounds elicits a significantly stronger response than individual components alone nih.govresearchgate.net. Conversely, antagonistic effects can occur when one compound inhibits the response to another embopress.org. These interactions are crucial for the specificity and efficacy of chemical signals.

There is no scientific literature available that describes this compound having either a synergistic or antagonistic effect within any known pheromonal blend. Its interactive role in complex chemical cues has not been investigated.

Contributions to Flavor and Aroma Profiles in Food Science

The compound is described as having a "fruity fragrance" thegoodscentscompany.com. More detailed descriptions characterize the aroma of the broader "methyl 4-decenoate" as fruity, green, and slightly fatty lookchem.com. The (Z)-isomer, methyl (Z)-4-decenoate, possesses a complex profile described as fruity, with notes of pear, mango, peach skin, and green, along with a fishy nuance thegoodscentscompany.com. Research has identified methyl 4-decenoate in trace amounts in fruits such as passion fruit and mango lookchem.com. Its aroma profile is similar to other important fruit esters, like methyl (E,Z)-2,4-decadienoate, which is a key contributor to the characteristic aroma of Bartlett pears thegoodscentscompany.comresearchgate.net. The contribution of these esters is vital for the perceived quality and consumer acceptance of many fruits and fruit-based products nih.govresearchgate.netmdpi.com.

Table 1: Olfactory Profile of Methyl 4-decenoate and Related Isomers

Compound NameIsomerReported Aroma/Flavor Descriptors
This compound(E)-isomerFruity fragrance thegoodscentscompany.com
Methyl 4-decenoateUnspecifiedFruity, green, slightly fatty lookchem.com
Methyl (Z)-4-decenoate(Z)-isomerFruity, pear, mango, fishy, peach skin, green thegoodscentscompany.com

Sensory Evaluation and Aromatic Descriptors

This compound is a chemical compound recognized for its contribution to the aroma profiles of various natural products. Sensory evaluations have primarily characterized it with a distinct and pleasant scent. The olfactive family to which this compound belongs is broadly classified as fruity .

General descriptions from organoleptic studies identify this compound as having a "fruity fragrance" thegoodscentscompany.com. While detailed sensory panel data for the (E)-isomer is not extensively documented in scientific literature, related compounds provide insight into its likely aromatic characteristics. The geometric isomer, Methyl (Z)-4-decenoate, has been described with a more complex array of aromatic descriptors. These include notes of fruity, pear, mango, with additional nuances of fishy, peach skin, and green thegoodscentscompany.com. This suggests that this compound likely shares a similar core fruity profile, though the specific stereochemistry of the double bond influences the perception of secondary aroma notes.

The table below summarizes the known aromatic descriptors for this compound and its (Z)-isomer.

CompoundAromatic Descriptors
This compound Fruity thegoodscentscompany.com
Methyl (Z)-4-decenoate Fruity, Pear, Mango, Fishy, Peach skin, Green thegoodscentscompany.com

Flavor Precursor Studies and Formation Pathways

This compound, as a fatty acid methyl ester, is formed in biological systems through pathways involved in lipid metabolism and the generation of volatile organic compounds. The formation of such esters is a key process in the development of characteristic flavors and aromas in many fruits, vegetables, and fermented products.

The fundamental building blocks for this compound are derived from fatty acid biosynthesis. In plants, the creation of unsaturated fatty acids is a multi-step enzymatic process. This pathway generates the C10 carbon chain and introduces the double bond at the fourth position. The final step in the formation of the volatile ester is the methylation of the carboxylic acid group of (E)-4-decenoic acid. This esterification is typically catalyzed by specific enzymes that transfer a methyl group, often from S-adenosyl-L-methionine (SAM), to the fatty acid.

In the context of fermented foods and beverages, microbial activity is a primary driver for the formation of flavor compounds, including various esters. Yeasts, for instance, play a crucial role during fermentation by producing a wide range of volatile organic compounds mdpi.com. Through metabolic processes associated with amino acid metabolism, yeasts can generate important aroma precursors, including acetate (B1210297) esters and fatty acid ethyl esters, which contribute significantly to fruity and floral notes mdpi.com. While the formation of ethyl esters is more commonly cited in fermentation literature, similar enzymatic processes can lead to the production of methyl esters, contingent on the availability of methanol (B129727) or other methyl donors in the fermentation matrix.

Furthermore, studies on fruit vinegars have indicated that amino acids can serve as precursors to volatile flavor compounds nih.gov. The metabolic breakdown of amino acids can yield various aldehydes and alcohols, which can then be esterified to form compounds like this compound. For example, the deamination and decarboxylation of certain amino acids can lead to the formation of acyl-CoA derivatives that can be incorporated into fatty acid synthesis and subsequent esterification pathways nih.gov. While direct evidence naming this compound as a product of a specific precursor is limited, the general pathways for ester formation in biological systems provide a strong theoretical framework for its biosynthesis.

Applications of Methyl E 4 Decenoate in Applied Research

Development of Semiochemicals for Integrated Pest Management

Semiochemicals are signaling molecules that play a crucial role in the interactions between organisms and are increasingly integrated into pest management strategies as alternatives to conventional insecticides. plantprotection.plresearchgate.net These compounds can be used to manipulate insect behavior, thereby affecting the survival and reproduction of pests. plantprotection.pl Research into compounds like Methyl (E)-4-decenoate and its isomers is pivotal for creating targeted and environmentally sensitive pest control methods, including monitoring, mass trapping, and "attract-and-kill" strategies. plantprotection.pl

The use of semiochemicals in baited traps is a sensitive and effective method for detecting the presence of insect pests and monitoring their population dynamics. plantprotection.plechocommunity.org This data is essential for making informed decisions about the timing and necessity of control interventions. echocommunity.org While research specifically detailing the use of this compound as a monitoring lure is limited, studies on closely related compounds highlight the potential of this class of chemicals. For instance, research has identified related decenoate esters as attractants for significant agricultural pests. A patent for novel attractants lists methyl (Z)-4-decenoate as a compound with utility in attracting the codling moth (Cydia pomonella), a major pest in apple orchards. google.com

Monitoring programs utilize various trap designs, often baited with a lure containing the specific semiochemical, to capture target insects and estimate population density and flight activity peaks. plantprotection.plfrontiersin.org

Table 1: Research on Decenoate Esters as Insect Attractants

Compound Target Insect Species Application Context
Methyl (Z)-4-decenoate Codling Moth (Cydia pomonella) Bisexual attractant for monitoring and control. google.com
Methyl (2E,4Z)-decadienoate Stink Bugs (Euschistus spp.) Major male-produced pheromone component attractive to males, females, and nymphs. researchgate.net

This table presents data on related decenoate esters to illustrate the role of this chemical class in insect monitoring.

Beyond monitoring, attractants are key components of direct control strategies within Integrated Pest Management (IPM). entomoljournal.com These strategies, such as mass trapping and "attract-and-kill" (also known as attracticide), aim to reduce pest populations directly. plantprotection.plslu.se Mass trapping involves deploying a large number of baited traps to capture a significant portion of the pest population, while the attract-and-kill approach lures pests to a source where they are exposed to a killing agent, which can be a conventional insecticide or a biological pathogen. entomoljournal.comslu.se

The effectiveness of these strategies relies on highly attractive semiochemicals. For example, the aggregation pheromones of stink bugs, such as methyl (E,Z)-2,4-decadienoate, have been examined for their potential to draw pests to traps, thereby reducing their density and subsequent damage to crops like cotton. usda.gov Research has also shown that parasitic tachinid flies, which are natural enemies of stink bugs, use these same unsaturated methyl esters as host-finding kairomones, indicating the complex ecological roles these compounds play. researchgate.net The development of lures containing compounds like this compound or its isomers could lead to more effective and targeted pest reduction tools.

Functional Ingredient in Flavor and Fragrance Industry Research

This compound is recognized in the flavor and fragrance industry for its distinct sensory properties. It is characterized as having a fruity fragrance. thegoodscentscompany.com Research in this field focuses on identifying and synthesizing novel compounds to create unique and desirable aroma profiles for a wide range of consumer products. google.com

The sensory profile of a compound is critical to its application. This compound's isomer, methyl (Z)-4-decenoate, is described as having a complex fruity profile with notes of pear, mango, peach, and green, and has been identified as a volatile component in fruits such as apples, nectarines, and pears. flavscents.com The specific geometry of the double bond—(E) or trans versus (Z) or cis—significantly influences the molecule's shape and, consequently, its interaction with olfactory receptors, leading to different scent perceptions. Research in this area involves sensory panel evaluations to characterize the odor profile and intensity, as well as stability studies to ensure the fragrance's longevity in various product formulations.

Table 2: Organoleptic Properties of 4-Decenoate Methyl Esters

Compound CAS Number Reported Odor/Flavor Profile Natural Occurrence (Isomer Dependent)
This compound 93979-14-7 Fruity fragrance. thegoodscentscompany.com Not specified in results
Methyl (Z)-4-decenoate 7367-83-1 Fruity, pear, mango, fishy, peach skin, green. flavscents.com Apple, Nectarine, Pear, Pineapple. flavscents.com

Research on Fatty Acid Methyl Esters (FAMEs) as Green Solvents and Biofuels

This compound belongs to the class of Fatty Acid Methyl Esters (FAMEs), which are at the forefront of research into renewable and sustainable chemical alternatives. researchoutreach.org Derived from sources like vegetable oils, FAMEs are investigated for their potential to replace petroleum-based products in various applications, from industrial solvents to biofuels. researchoutreach.orgresearchgate.net

There is a significant effort in the field of green chemistry to replace conventional organic solvents, many of which are toxic, hazardous, or derived from petroleum, with safer and more environmentally benign alternatives. laballey.comusc.edu FAMEs have emerged as promising candidates for "green solvents," particularly for replacing low-polarity solvents. mdpi.com Their advantages include biodegradability, minimal emission of volatile organic compounds (VOCs), and a non-toxic nature. mdpi.com

Research has explored the efficacy of FAMEs as solvents for specific applications, such as the removal of varnishes and other low-polarity materials from cultural heritage artifacts. mdpi.comcitedrive.com Studies have shown that FAMEs can be effective in cleaning treatments, offering a sustainable alternative to traditional solvents like ligroin and white spirit. researchgate.net The performance of FAMEs as solvents is influenced by the length and saturation of their fatty acid chains. mdpi.com The evaluation of a broad range of FAMEs, including unsaturated variants like methyl decenoate, is crucial for developing a versatile toolkit of green solvents for diverse chemical processes.

Table 3: Comparison of FAMEs with Conventional Solvents

Property Fatty Acid Methyl Esters (FAMEs) Conventional Low-Polarity Solvents (e.g., White Spirit, Ligroin)
Source Renewable (e.g., vegetable oils). researchgate.net Petroleum-based. laballey.com
Biodegradability Readily biodegradable. mdpi.com Low biodegradability
Toxicity Generally low toxicity. mdpi.com Can pose significant health and environmental risks. researchgate.netmdpi.com

| VOC Emissions | Minimal. mdpi.com | Can be a significant source of VOCs. researchgate.net |

FAMEs are the primary chemical components of biodiesel. To understand and optimize the combustion of these biofuels in engines, researchers develop detailed chemical kinetic models. osti.gov Saturated esters like methyl decanoate (B1226879) are often used as surrogates for the more complex mix of esters found in real-world biodiesel from sources like rapeseed or soybean oil. llnl.gov

Detailed kinetic models have been developed to study the oxidation of methyl decanoate at both low and high temperatures. osti.govllnl.gov A key finding from this research is that the presence of the ester group in the fuel molecule results in the early formation of carbon dioxide during combustion, a characteristic feature of biofuels. osti.govllnl.gov While these models often use saturated molecules for simplicity, they provide a realistic and foundational tool for simulating the combustion of biodiesel fuels. osti.gov The study of unsaturated esters like methyl decenoate is a further step in refining these models to more accurately represent the behavior of biodiesel fuels, which typically contain a mixture of saturated and unsaturated FAMEs. llnl.gov

Table 4: Parameters in a Jet-Stirred Reactor (JSR) Validation for Methyl Decanoate Combustion Model

Parameter Value/Range
Pressure 10 atm llnl.gov
Temperature 800-1250 K llnl.gov
Equivalence Ratios 0.5 and 1.0 llnl.gov
Reactant Rapeseed oil methyl esters llnl.gov

| N₂ Mole Fraction | 0.975 and 0.987 llnl.gov |

This table shows experimental conditions used to validate a kinetic model for methyl decanoate, a surrogate for biodiesel components like this compound.

Emerging Research Directions and Future Prospects for Methyl E 4 Decenoate Studies

Exploration of Undiscovered Biological Functions and Ecological Niches

Methyl (E)-4-decenoate has been identified as a volatile organic compound in various plant species, suggesting it plays a role in the complex chemical language of ecosystems. A primary focus of future research will be to decipher its specific biological functions and define its ecological niches more precisely.

Detailed Research Findings: Initial studies have pointed towards this compound's involvement in plant-insect interactions. It has been investigated as a potential semiochemical, a chemical substance that carries a message. For instance, it has been identified in blends of fruit volatiles and tested for its attractiveness to certain insect species. While some related compounds, like ethyl (2E,4Z)-2,4-decadienoate (the "pear ester"), have been shown to be potent attractants for pests such as the codling moth (Cydia pomonella), the specific role of this compound is less clear. google.com It is considered a potential, though perhaps weaker, attractant for this species. google.com

Further research is needed to explore its full spectrum of activity. This includes investigating its potential as:

A kairomone: A chemical emitted by one species that benefits another, such as an herbivore using it to locate a host plant.

An allomone: A chemical that benefits the emitter by modifying the behavior of the receiver, for example, by repelling herbivores.

A synomone: A chemical that mediates a mutualistic interaction, for instance, by attracting pollinators or the natural enemies of herbivores. nih.gov

The ecological context is crucial; the function of a volatile compound can vary depending on the plant species emitting it, the insect species perceiving it, and the surrounding environmental conditions. nih.govfrontiersin.org Future studies will likely involve detailed field observations and laboratory bioassays to unravel these complex interactions.

Table 1: Potential Ecological Roles of this compound

Ecological Role Interacting Organism Potential Outcome for the Plant
Kairomone Herbivorous Insects Negative (Attracts Pests)
Allomone Herbivorous Insects Positive (Deters Pests)
Synomone Pollinators Positive (Aids Reproduction)
Synomone Predators/Parasitoids Positive (Indirect Defense)

Advancements in Chemoenzymatic and Sustainable Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and hazardous materials. In line with the principles of green chemistry, a significant future direction is the development of chemoenzymatic and sustainable routes for producing this compound. chemistryjournals.netcsic.es

Chemoenzymatic Synthesis: This approach combines the selectivity of biological catalysts (enzymes) with the efficiency of chemical reactions. mdpi.comunimi.it For the synthesis of an ester like this compound, enzymes such as lipases are highly promising. Lipases can catalyze the esterification of the corresponding carboxylic acid ((E)-4-decenoic acid) with methanol (B129727) under mild conditions, often with high selectivity and yield, minimizing the formation of by-products. chemistryjournals.netresearchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy separation and reuse of the catalyst, making the process more cost-effective and sustainable. csic.esrsc.org

Sustainable Synthetic Routes: Future research will also focus on broader green chemistry principles:

Renewable Feedstocks: Investigating the use of bio-based starting materials derived from plant oils or microbial fermentation to replace petroleum-based precursors.

Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like ionic liquids, supercritical fluids, or even solvent-free reaction conditions. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption.

These advancements aim to create manufacturing processes for this compound that are not only efficient but also have a minimal environmental footprint. labmanager.com

Integration of Omics Technologies for Pathway Discovery

The biosynthetic pathway leading to this compound in plants is not yet fully elucidated. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for discovering and characterizing the genes and enzymes involved in its formation. nih.govnih.govresearchgate.netdigitellinc.com

A Multi-Omics Approach: A hypothetical workflow for pathway discovery in a this compound-producing plant could involve the following steps:

Metabolomics: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the levels of this compound and potential precursor molecules in different plant tissues (e.g., flowers, leaves) and at different developmental stages. nih.govresearchgate.net

Transcriptomics: Employing RNA-sequencing (RNA-Seq) to generate a comprehensive list of all genes being expressed in the tissues that are actively producing the compound. By comparing the gene expression profiles of high-producing versus low-producing tissues, researchers can identify candidate genes whose expression levels correlate with the production of this compound. mdpi.comnih.govmdpi.com

Bioinformatics: The correlated gene list would be analyzed to identify genes encoding enzymes plausible for fatty acid metabolism, such as desaturases (to create the double bond), acyl-CoA synthetases, and methyltransferases.

Proteomics: Identifying the proteins present in the target tissues to confirm that the candidate genes are being translated into functional enzymes.

Functional Genomics: The final step involves functionally characterizing the candidate genes. This can be achieved by expressing them in a heterologous system (like yeast or E. coli) and testing the resulting enzymes for their ability to catalyze the predicted steps in the biosynthetic pathway. nih.gov

This integrated approach provides a holistic view of the biological processes and is becoming the gold standard for elucidating the biosynthesis of novel plant natural products. mdpi.com

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and interactions of molecules, thereby guiding and accelerating experimental research. researchgate.net These in silico methods are increasingly being applied to study compounds like this compound.

Predictive Studies:

Physicochemical Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict various physicochemical properties of this compound, such as its boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (logP). neptjournal.comtue.nlnih.govnih.gov These predictions are valuable for understanding its environmental fate and for designing efficient extraction and purification processes.

Receptor-Ligand Interactions: For its role as a semiochemical, molecular docking simulations can be employed to model the interaction between this compound and specific insect odorant receptors (ORs) or pheromone-binding proteins (PBPs). nih.govnih.govacs.orgijbs.comfrontiersin.org These simulations can predict the binding affinity and identify key amino acid residues in the receptor's binding pocket that are crucial for recognition. researchgate.netbiorxiv.org This information is invaluable for understanding the molecular basis of olfaction and for designing novel, highly specific pest control agents.

Table 2: Applications of Computational Modeling for this compound

Modeling Technique Application Predicted Information
QSAR Physicochemical Profiling Boiling Point, Vapor Pressure, Solubility, LogP
Molecular Docking Insect-Odorant Interaction Binding Affinity, Binding Site Conformation, Key Amino Acid Interactions
Molecular Dynamics Conformational Analysis Stability of Receptor-Ligand Complex, Dynamic Behavior

By leveraging these computational tools, researchers can generate hypotheses and prioritize experiments, making the study of this compound more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing high-purity Methyl (E)-4-decenoate, and what analytical methods validate its structural integrity?

  • Methodology : Total synthesis via esterification of (E)-4-decenoic acid with methanol under acid catalysis (e.g., H₂SO₄) is a common approach. Purification involves fractional distillation or preparative HPLC. Structural validation requires a combination of NMR (¹H and ¹³C), GC-MS, and FT-IR spectroscopy. For example, the (E)-configuration is confirmed by coupling constants in NMR (J = 15–16 Hz for trans-olefinic protons) and specific mass fragmentation patterns .

Q. How can researchers distinguish this compound from its geometric or positional isomers in complex mixtures?

  • Methodology : Use GC-MS with a polar capillary column (e.g., DB-WAX) to separate isomers based on retention indices. Confirm identity via comparison with authentic standards and spectral libraries (e.g., NIST). For positional isomers, tandem MS/MS or hydrogenation followed by chain-length analysis can differentiate between double-bond positions .

Q. What are the best practices for quantifying this compound in biological or environmental matrices?

  • Methodology : Employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for sample preparation, followed by GC-MS in selected ion monitoring (SIM) mode. Calibration curves using deuterated internal standards (e.g., this compound-d₃) improve accuracy. Limit of detection (LOD) typically ranges from 0.1–1.0 ng/mL depending on matrix complexity .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ in fat-deficient vs. normal animal models, and what experimental controls are critical?

  • Methodology : In fat-deficient rat models, administer this compound orally (e.g., 100 mg/day for 16 days) and monitor β-oxidation metabolites via LC-MS. Control groups should receive equivalent caloric intake without the compound. Key endpoints include liver lipid profiles and plasma acyl-carnitine levels. Confounding variables like diet composition and gut microbiota must be standardized .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Conduct a systematic review (PRISMA guidelines) to identify heterogeneity sources (e.g., dosing regimes, model organisms). Use meta-regression to assess dose-response relationships and subgroup analyses for study quality (e.g., blinding, sample size). Inconsistent results may arise from isomer impurities or matrix effects in delivery systems .

Q. How can computational modeling predict the interaction of this compound with lipid-binding proteins?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., fatty acid-binding proteins). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Adjust force fields to account for the ester moiety’s polarity and the (E)-double bond’s rigidity .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound for multi-institutional studies?

  • Methodology : Adopt standardized protocols (e.g., USP guidelines) for synthesis, including strict temperature control (60–70°C for esterification) and inert atmospheres. Share raw spectral data (NMR, MS) via open-access repositories and use interlaboratory validation rounds. Publish detailed supplementary materials with step-by-step workflows .

Tables for Key Data

Synthetic Condition Parameter Optimal Value Reference
CatalystH₂SO₄ concentration1–2% (v/v)
Reaction TemperatureEsterification65°C ± 2°C
Purification MethodPreparative HPLC columnC18, 70% acetonitrile/water
Analytical Technique Key Diagnostic Signal Isomer Specificity Reference
GC-MSm/z 184 (molecular ion)(E) vs. (Z): ΔRI ≥ 20
¹H NMRδ 5.35 ppm (dt, J = 15.2 Hz)Confirms (E)-configuration

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-4-decenoate
Reactant of Route 2
Reactant of Route 2
Methyl (E)-4-decenoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.